molecular formula C14H22BNO4 B13975661 (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid

(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid

Cat. No.: B13975661
M. Wt: 279.14 g/mol
InChI Key: HUNRQPXELZLVEB-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethyl and morpholinoethoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2,4-dimethylphenylboronic acid with 2-(morpholinoethoxy)benzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, allowing the formation of the desired boronic acid derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups. This property allows it to interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2,4-Dimethylphenylboronic acid
  • Morpholinoethoxyphenylboronic acid

Comparison: (2,4-Dimethyl-6-(2-morpholinoethoxy)phenyl)boronic acid is unique due to the presence of both dimethyl and morpholinoethoxy substituents on the phenyl ring. This combination enhances its reactivity and specificity in chemical reactions compared to other boronic acids. The morpholinoethoxy group, in particular, provides additional sites for interaction with biomolecules, making it more versatile in biological applications .

Properties

Molecular Formula

C14H22BNO4

Molecular Weight

279.14 g/mol

IUPAC Name

[2,4-dimethyl-6-(2-morpholin-4-ylethoxy)phenyl]boronic acid

InChI

InChI=1S/C14H22BNO4/c1-11-9-12(2)14(15(17)18)13(10-11)20-8-5-16-3-6-19-7-4-16/h9-10,17-18H,3-8H2,1-2H3

InChI Key

HUNRQPXELZLVEB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1OCCN2CCOCC2)C)C)(O)O

Origin of Product

United States

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